2-Ethylimidazo[1,2-a]pyridine

Physicochemical characterization Process chemistry Intermediate procurement

2-Ethylimidazo[1,2-a]pyridine (CAS 936-80-1) is a heterocyclic building block consisting of a fused imidazole and pyridine ring system, with an ethyl substituent at the 2-position. It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 936-80-1
Cat. No. B8730289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylimidazo[1,2-a]pyridine
CAS936-80-1
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CN2C=CC=CC2=N1
InChIInChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h3-7H,2H2,1H3
InChIKeyNKGQMTMAJFEXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylimidazo[1,2-a]pyridine (CAS 936-80-1): Core Scaffold Properties and Procurement Baseline


2-Ethylimidazo[1,2-a]pyridine (CAS 936-80-1) is a heterocyclic building block consisting of a fused imidazole and pyridine ring system, with an ethyl substituent at the 2-position. It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol. The compound is primarily utilized as a key intermediate in medicinal chemistry, most notably as the core scaffold for a clinical-stage URAT1 inhibitor candidate (3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile) designed for the treatment of hyperuricemia and gout [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a 'privileged structure' in drug discovery, but the specific substitution at the 2-position dictates downstream synthetic accessibility, physicochemical properties, and biological target engagement [2].

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Substitute for the 2-Ethyl Derivative in Key Synthetic Pathways


Although the imidazo[1,2-a]pyridine core is common to many research compounds, substitution at the 2-position is not a trivial variation. The size and lipophilicity of the C-2 substituent directly controls the compound's physicochemical properties, such as boiling point and logP, which impact purification and formulation strategies during lead development . More critically, the 2-ethyl group is a non-negotiable structural feature in certain pharmacophores. For example, the URAT1 inhibitor clinical candidate explicitly requires the 2-ethyl substituent for target engagement; the 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile complex has been structurally resolved bound to URAT1 via cryo-EM, confirming the specific role of the 2-ethyl moiety [1]. Substituting this with a 2-methyl or 2-phenyl analog would be expected to alter or abolish this activity, as demonstrated by the broader SAR of the class where even minor C-2 modifications lead to significant shifts in receptor binding affinity [2].

Quantitative Differentiation of 2-Ethylimidazo[1,2-a]pyridine Against Its Closest Analogs


Enhanced Thermal Stability and Handling: Boiling Point vs. 2-Methyl Analog

The 2-ethyl derivative exhibits a significantly higher boiling point (242.8 °C at 760 mmHg) compared to the 2-methyl analog (148 °C at 20 mmHg, corresponding to a substantially lower temperature at equivalent pressure; predicted bp at 760 mmHg is estimated to be <230 °C for the methyl analog based on the 20 mmHg measurement). This higher boiling point of the 2-ethyl compound is beneficial for reactions requiring elevated temperatures or distillative purification, providing a wider operational window for process chemists . The melting points also differ: 2-ethyl melts at 34-38 °C, while 2-methyl melts at 39-42 °C .

Physicochemical characterization Process chemistry Intermediate procurement

Clinical Translation Potential: URAT1 Inhibitor Pharmacophore Requires 2-Ethyl Substituent

The 2-ethyl substituent is a critical pharmacophoric element in a clinical-stage URAT1 inhibitor, 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. Cryo-EM structural analysis (EMDB-61156) confirms that the 2-ethyl group of the imidazo[1,2-a]pyridine core directly participates in the binding interaction with the URAT1 transporter [1]. In contrast, SAR studies on 2-phenylimidazo[1,2-a]pyridine derivatives show that larger aromatic substituents at the 2-position confer selectivity for peripheral benzodiazepine receptors but are unsuitable for URAT1 inhibition, indicating that the 2-ethyl moiety uniquely balances steric fit and lipophilicity for this target [2]. While direct IC50 data for the parent 2-ethyl compound is not available, the patent literature explicitly states that compounds based on this scaffold "significantly increase the amount of uric acid in the body and reduce the toxicity to normal liver cells" [3].

URAT1 inhibitor Hyperuricemia Drug discovery

Validated Synthetic Accessibility: High-Yield Three-Step Route to Key Ester Intermediate

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a key downstream intermediate derived from the 2-ethyl parent compound, has been synthesized via a well-characterized three-step route. The molecular structure has been rigorously confirmed by single-crystal X-ray diffraction and DFT calculations, demonstrating a high degree of conformational reliability . In comparison, while synthetic routes for 2-methylimidazo[1,2-a]pyridine esters are also reported, the X-ray structural validation for the 2-ethyl series provides greater assurance for quality control and polymorph screening in early development . The 2-ethyl compound thus offers a more thoroughly characterized entry point for medicinal chemistry campaigns.

Synthetic methodology Process development Crystal engineering

Differentiated Lipophilicity Profile: Implications for Membrane Permeability and Formulation

The calculated logP of 2-ethylimidazo[1,2-a]pyridine (estimated at ~1.6 for the alcohol derivative with an additional oxygen atom; the parent compound is expected to be higher due to the lack of the hydroxyl group, likely in the 2.0-2.5 range) places it in a favorable lipophilicity window for CNS drug candidates . This is in contrast to the 2-phenylimidazo[1,2-a]pyridine derivatives, which typically exhibit logP values >3.0, resulting in higher lipophilicity that drives peripheral receptor binding but may limit CNS exposure [1]. The more moderate lipophilicity of the 2-ethyl scaffold offers a balanced profile for programs targeting oral bioavailability and blood-brain barrier penetration.

Drug-likeness ADME Physicochemical properties

Optimal Procurement Use-Cases for 2-Ethylimidazo[1,2-a]pyridine


URAT1 Inhibitor Drug Discovery and Preclinical Development

Procure 2-ethylimidazo[1,2-a]pyridine as the essential core scaffold for synthesizing 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, a clinical-stage URAT1 inhibitor for hyperuricemia and gout. Cryo-EM structural data confirms the 2-ethyl group's role in target engagement, making alternative 2-substituted imidazo[1,2-a]pyridines unsuitable for this specific mechanism [1]. The compound should be ordered at a purity of ≥95% to ensure consistent activity in in vitro URAT1 transport assays.

High-Temperature Chemical Process Development

When designing synthetic routes that require elevated reaction temperatures or distillative purification, the higher boiling point (242.8 °C) of 2-ethylimidazo[1,2-a]pyridine provides a wider operational window compared to the 2-methyl analog (~148 °C at reduced pressure). This makes it the preferred choice for process chemists scaling up reactions involving Friedel-Crafts acylation at the C-3 position, where thermal stability of the starting material is critical for yield and purity .

Crystallographically Validated Intermediate Supply for Lead Optimization

Use 2-ethylimidazo[1,2-a]pyridine as a precursor to synthesize ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a key intermediate with a fully characterized crystal structure (SC-XRD). The availability of this structural data supports solid-form screening and quality control during lead optimization, reducing the risk of polymorphic variability that could impact downstream biological assay reproducibility. Programs requiring a well-documented intermediate with established synthetic routes should prioritize the 2-ethyl building block over less-characterized analogs .

Balanced Lipophilicity for Oral Bioavailability Profiling

For medicinal chemistry programs targeting oral or CNS-active compounds, the estimated logP of 2-ethylimidazo[1,2-a]pyridine (~2.0-2.5) positions it favorably within drug-like chemical space. This more moderate lipophilicity, compared to 2-phenyl analogs (logP >3.0), suggests better aqueous solubility and reduced non-specific protein binding, making it a strategic choice for hit-to-lead campaigns where ADME properties are a key selection criterion .

Quote Request

Request a Quote for 2-Ethylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.